2-(N-benzyl-2,5-dichlorobenzenesulfonamido)-N-(4-iodophenyl)acetamide
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Overview
Description
2-(N-benzyl-2,5-dichlorobenzenesulfonamido)-N-(4-iodophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyl, dichlorophenyl, sulfonyl, and iodophenyl groups. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-benzyl-2,5-dichlorobenzenesulfonamido)-N-(4-iodophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-benzyl-2,5-dichlorobenzenesulfonamido)-N-(4-iodophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-(N-benzyl-2,5-dichlorobenzenesulfonamido)-N-(4-iodophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(N-benzyl-2,5-dichlorobenzenesulfonamido)-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The iodophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)acetamide
- 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(N-benzyl-2,5-dichlorobenzenesulfonamido)-N-(4-iodophenyl)acetamide is unique due to the presence of the iodophenyl group. This group can enhance the compound’s reactivity and binding properties, making it more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C21H17Cl2IN2O3S |
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Molecular Weight |
575.2g/mol |
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C21H17Cl2IN2O3S/c22-16-6-11-19(23)20(12-16)30(28,29)26(13-15-4-2-1-3-5-15)14-21(27)25-18-9-7-17(24)8-10-18/h1-12H,13-14H2,(H,25,27) |
InChI Key |
RUGOXJGOBAFSJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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